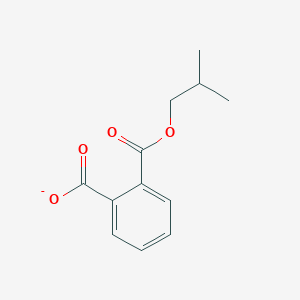
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoisobutyl phthalate, also known as 2-(Isobutoxycarbonyl)benzoic acid, is an organic compound with the molecular formula C12H14O4. It is a phthalate ester derived from phthalic acid and isobutanol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monoisobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol. The reaction typically involves heating phthalic anhydride with isobutanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of monoisobutyl phthalate follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. The water produced during the reaction is removed using a distillation column. The crude product is then purified through distillation or recrystallization to obtain high-purity monoisobutyl phthalate .
Analyse Des Réactions Chimiques
Types of Reactions: Monoisobutyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: Monoisobutyl phthalate can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: The ester group in monoisobutyl phthalate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
Monoisobutyl phthalate has a wide range of applications in scientific research:
Mécanisme D'action
Monoisobutyl phthalate exerts its effects primarily by disrupting the endocrine system. It can alter the levels of hormones such as testosterone, insulin-like growth factor-3, and follicle-stimulating hormone. The compound interacts with hormone receptors and affects the transcription of genes involved in hormone regulation . This disruption can lead to various physiological effects, including reproductive toxicity and developmental abnormalities .
Comparaison Avec Des Composés Similaires
- Monobutyl phthalate
- Monoethyl phthalate
- Mono-2-ethylhexyl phthalate
- Mono-n-butyl phthalate
Monoisobutyl phthalate stands out due to its specific applications in flexible plastics and its significant role as an endocrine disruptor.
Propriétés
Formule moléculaire |
C12H13O4- |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/p-1 |
Clé InChI |
RZJSUWQGFCHNFS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
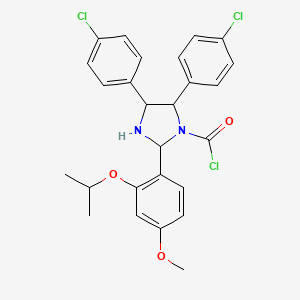
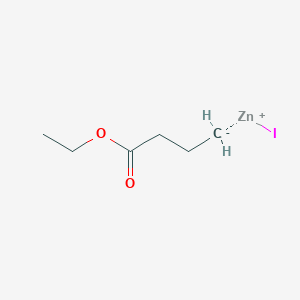
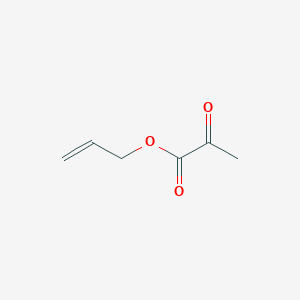
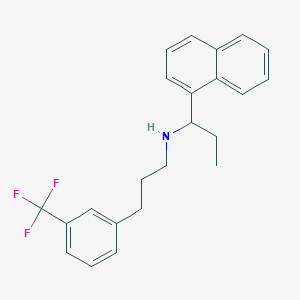
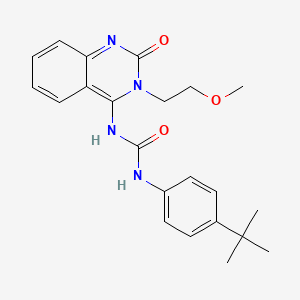

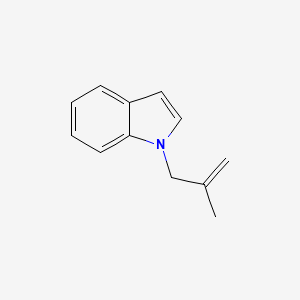
![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
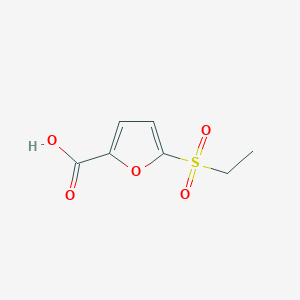
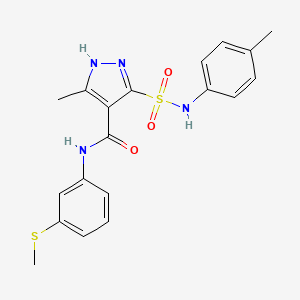
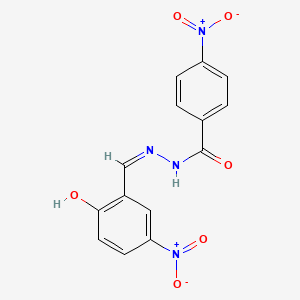
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
